molecular formula C16H21N5OS B4705645 N-cyclohexyl-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-2-phenylacetamide

N-cyclohexyl-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-2-phenylacetamide

Cat. No.: B4705645
M. Wt: 331.4 g/mol
InChI Key: DIKPJCLLFSSUMV-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-2-phenylacetamide: is a synthetic organic compound that features a tetrazole ring, a cyclohexyl group, and a phenylacetamide moiety

Properties

IUPAC Name

N-cyclohexyl-2-(1-methyltetrazol-5-yl)sulfanyl-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5OS/c1-21-16(18-19-20-21)23-14(12-8-4-2-5-9-12)15(22)17-13-10-6-3-7-11-13/h2,4-5,8-9,13-14H,3,6-7,10-11H2,1H3,(H,17,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIKPJCLLFSSUMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SC(C2=CC=CC=C2)C(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of environmentally benign solvents and catalysts would be prioritized to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Electrophiles like alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Alkylated or acylated tetrazole derivatives.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-2-phenylacetamide involves its interaction with molecular targets such as enzymes and receptors. The tetrazole ring can mimic carboxylic acids, allowing it to bind to active sites of enzymes and inhibit their activity . The sulfanyl group can form covalent bonds with cysteine residues in proteins, further modulating their function .

Comparison with Similar Compounds

Uniqueness:

N-cyclohexyl-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-2-phenylacetamide , covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclohexyl-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-2-phenylacetamide
Reactant of Route 2
Reactant of Route 2
N-cyclohexyl-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]-2-phenylacetamide

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